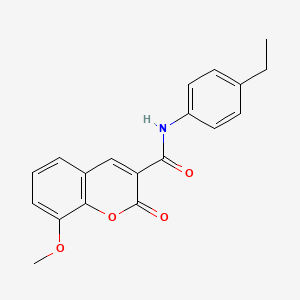

![molecular formula C19H19FN2O2 B2498938 (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile CAS No. 1164456-63-6](/img/structure/B2498938.png)

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of catalysts to achieve the desired product. In the case of the compound (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, a palladium-catalyzed oxidative cyclization-methoxycarbonylation process was employed, resulting in a 68% isolated yield. This method demonstrates the efficiency of using palladium catalysts in the synthesis of heterocyclic derivatives, which are important in various chemical and pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a molecule. For instance, the crystal structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one was determined, revealing a triclinic system with specific cell parameters. The analysis showed diorientational disorder in the m-fluorobenzyl groups, which is significant for understanding the compound's behavior and interactions .

Chemical Reactions Analysis

Chemical reactions can lead to unexpected products and rearrangements, which are of interest in synthetic chemistry. An example is the azo coupling reaction of a 3-aryl-1,3a,6a-triazapentalene, which unexpectedly resulted in a ring-degenerate rearrangement to form a 2-aryl-4-azotriazapentalene. The proposed mechanism involves the generation of a nitrilimine, highlighting the complexity and unpredictability of chemical reactions involving radical species and diazonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of fluorine atoms and methoxy groups can affect the compound's polarity, solubility, and reactivity. The title compound from paper has demonstrated good anti-HBV (Hepatitis B virus) activity, which is likely related to its structural features and the presence of hydrogen bonds that stabilize the crystal structure. These properties are essential for the development of new pharmaceuticals and for understanding the interaction of the compound with biological targets .

Scientific Research Applications

Crystallographic and Structural Studies

The crystallographic properties of compounds related to (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile have been extensively studied. For instance, Abrahams et al. (2009) conducted X-ray crystal structure determinations of various salts of 2,3,7-trihydroxy-9-phenyl-fluorone, highlighting the role of intermolecular aromatic interactions in these salts (Abrahams, McCormick, & Robson, 2009). Similarly, Angelova et al. (1993) reported on the structures of 1,1-diphenyl-2-aza-1,3-butadienes, including those with methoxy substituents, demonstrating the impact of these substituents on molecular geometry and conformation (Angelova, Macíček, & Dryanska, 1993).

Synthesis and Reactivity

The synthesis and reactivity of similar compounds have been a topic of research. For example, Trofimov et al. (2008) described the direct vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile, yielding a series of 3-(1-organyl-1H-imidazol-2-yl)-3-phenyl-2-propenenitriles (Trofimov, Andriyankova, Belyaeva, Mal’kina, Nikitina, Afonin, & Ushakov, 2008). In another study, Wang et al. (2014) developed a highly selective and sensitive fluorescent probe for Zn2+, incorporating similar molecular structures for potential applications in environment protection and safety inspection (Wang, Tan, Liu, Yu, Cui, & Yang, 2014).

Applications in Optoelectronics and Sensing

Compounds related to (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile have been studied for their potential applications in optoelectronics and sensing. Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, demonstrating their potential as optical limiters in optoelectronics (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011). Moreover, Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for the detection of Al3+ ions, indicating the utility of these structures in chemical sensing (Manna, Chowdhury, & Patra, 2020).

properties

IUPAC Name |

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-23-19-5-2-4-17(12-19)22-14-16(13-21)15-6-8-18(9-7-15)24-11-3-10-20/h2,4-9,12,14,22H,3,10-11H2,1H3/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODZMRCMILVWHB-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)

![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)